
Di-9H-fluoren-9-yldimethylsilan
Übersicht
Beschreibung
Di-9H-fluoren-9-yldimethylsilane is a chemical compound with the molecular formula C28H24Si and a molecular weight of 388.58 g/mol It is known for its unique structure, which includes two fluorenyl groups attached to a dimethylsilane core
Wissenschaftliche Forschungsanwendungen
Di-9H-fluoren-9-yldimethylsilane has several applications in scientific research, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Nanotechnology: The compound is explored for its potential in nanomaterials and nanodevices.
Materials Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Chemistry: Di-9H-fluoren-9-yldimethylsilane is utilized as a reagent in various organic synthesis reactions.
Wirkmechanismus
Target of Action
Di-9H-fluoren-9-yldimethylsilane (DFYDMS) is a diarylsilane compound . The primary targets of DFYDMS are the locally excited (LE) states and the excimer state . These states play a crucial role in the intramolecular excimer formation of DFYDMS .
Mode of Action
DFYDMS interacts with its targets through a process known as intramolecular excimer formation . This process involves the conversion of the initial S (1) LE state having a near sandwich geometry to the S (1) excimer state adopting a true sandwich geometry .
Biochemical Pathways
The biochemical pathway affected by DFYDMS is the intramolecular excimer formation pathway . The downstream effects of this pathway involve the generation of time-resolved fluorescence spectra and decay-associated spectra (DAS), from which species-associated spectra (SAS) are obtained .
Result of Action
The molecular and cellular effects of DFYDMS’s action involve the formation of at least three excited states: two LE states and one excimer state . The species which decays with 0.70 ns evolves into a species with a red-shifted spectrum, which in turn decays in 7.34 ns .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-9H-fluoren-9-yldimethylsilane can be synthesized through the reaction of 9H-fluoren-9-yllithium with dichlorodimethylsilane . The reaction typically involves the following steps:
- Preparation of 9H-fluoren-9-yllithium by reacting fluorene with n-butyllithium.
- Reaction of 9H-fluoren-9-yllithium with dichlorodimethylsilane to form Di-9H-fluoren-9-yldimethylsilane.
Industrial Production Methods
While specific industrial production methods for Di-9H-fluoren-9-yldimethylsilane are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling up for larger quantities. The reaction conditions may be optimized for higher yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Di-9H-fluoren-9-yldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in substitution reactions where the fluorenyl groups or the dimethylsilane core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenyl or silane compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(9H-fluoren-9-yl)dimethylsilane
- Dimethylbis(9-fluorenyl)silane
- Silane, di(9-fluorenyl)dimethyl
Uniqueness
Di-9H-fluoren-9-yldimethylsilane is unique due to its specific structure and the presence of two fluorenyl groups attached to a dimethylsilane core. This configuration imparts distinct electronic and photophysical properties, making it valuable in applications such as organic electronics and materials science. Compared to similar compounds, Di-9H-fluoren-9-yldimethylsilane offers enhanced stability and specific reactivity patterns that are advantageous in various research and industrial applications .
Eigenschaften
IUPAC Name |
bis(9H-fluoren-9-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWIUTIZUVVALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346692 | |
| Record name | Di-9H-fluoren-9-yldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18769-00-1 | |
| Record name | Di-9H-fluoren-9-yldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding the excited states and their dynamics in Di-9H-fluoren-9-yldimethylsilane?
A: Time-resolved fluorescence spectroscopy studies have revealed that Di-9H-fluoren-9-yldimethylsilane exhibits at least three distinct excited states upon excitation. [] These include:
- Two locally excited (LE) states: These states exhibit a maximum absorption wavelength (λmax) around 320 nm and have lifetimes of approximately 0.70 ns and 1.75 ns. []
- An excimer state: Characterized by a red-shifted λmax around 400 nm and a longer lifetime of approximately 7.34 ns. []
Q2: How does the conformation of Di-9H-fluoren-9-yldimethylsilane influence its fluorescence properties?
A2: Both experimental and computational studies suggest a strong correlation between the conformation of Di-9H-fluoren-9-yldimethylsilane and its fluorescence behavior. Specifically:
- Near sandwich to true sandwich transition: It's proposed that the initial excited state, a locally excited (LE) state with a near sandwich geometry, undergoes a conformational change to form a true sandwich excimer state. [] This transition is supported by the observed red-shifted fluorescence emission of the excimer.
- Influence of interchromophore distance: Time-dependent density functional theory (TD-DFT) calculations indicate that a decrease in the interchromophore separation and dihedral angle within a fluorene dimer leads to a significant decrease in excitation energy. [] This finding further supports the association of the red-shifted fluorescence with a sandwich conformer, where the two fluorene moieties are in close proximity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


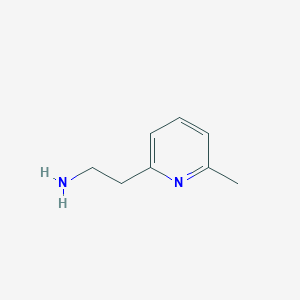
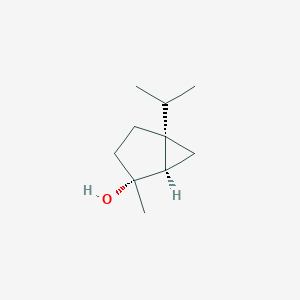
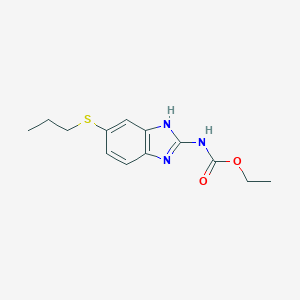

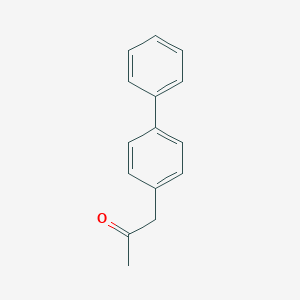
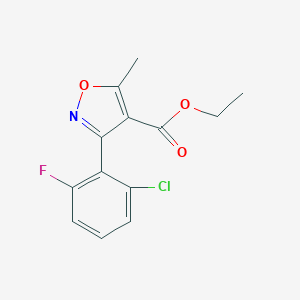
![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
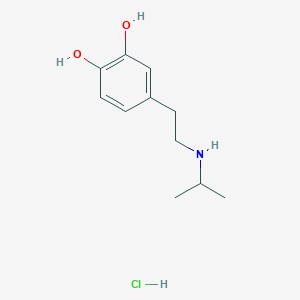

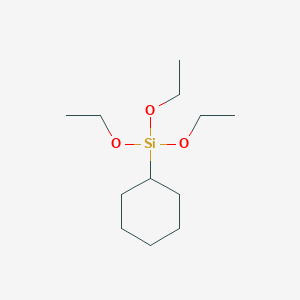

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)
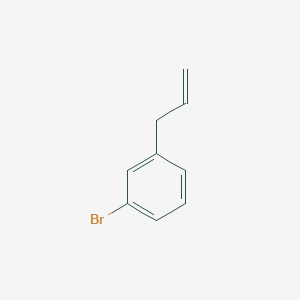
![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)
